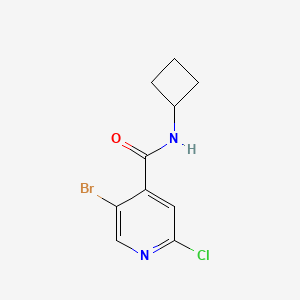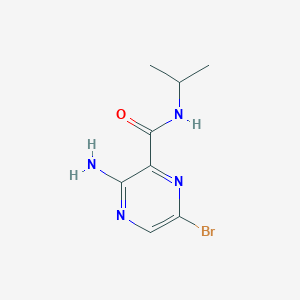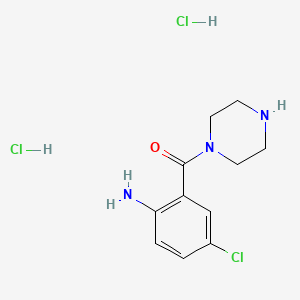
3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, specifically, has garnered interest due to its potential antimicrobial and cytotoxic properties .
Méthodes De Préparation
The synthesis of 3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-amino-6-bromopyrazine-2-carboxylic acid.
Amidation Reaction: The carboxylic acid is converted to its corresponding amide by reacting with ethylamine under suitable conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The amino group at the 3-position can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules. Palladium catalysts are commonly used in these reactions.
The major products formed depend on the specific reagents and conditions used in these reactions .
Applications De Recherche Scientifique
3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide has several scientific research applications:
Antimicrobial Activity: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Cytotoxicity Studies: The compound has been evaluated for its cytotoxic effects on cancer cell lines, indicating potential use in cancer research and therapy.
Chemical Biology: It serves as a building block for synthesizing more complex molecules used in chemical biology studies to understand biological processes at the molecular level.
Mécanisme D'action
The exact mechanism of action of 3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors involved in microbial growth or cancer cell proliferation. These interactions can disrupt essential biological pathways, leading to antimicrobial or cytotoxic effects .
Comparaison Avec Des Composés Similaires
3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide can be compared with other similar compounds such as:
3-Amino-6-bromo-N-methylpyrazine-2-carboxamide: This compound differs by having a methyl group instead of an ethyl group, which may affect its biological activity and chemical reactivity.
3-Amino-6-chloro-N-ethylpyrazine-2-carboxamide: The substitution of bromine with chlorine can lead to differences in reactivity and potency.
3-Amino-6-bromo-N-ethylpyrazine-2-carboxylic acid: The carboxylic acid derivative may have different solubility and reactivity profiles compared to the amide.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
Propriétés
IUPAC Name |
3-amino-6-bromo-N-ethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN4O/c1-2-10-7(13)5-6(9)11-3-4(8)12-5/h3H,2H2,1H3,(H2,9,11)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNLQXULDPDGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CN=C1N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-5-(3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201288.png)
![4-Chloro-5-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201291.png)


![2-(3,4-Dichlorobenzyl)-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B8201303.png)

